Echinomycin -

Echinomycin

Catalog Number: EVT-7935882
CAS Number:
Molecular Formula: C51H64N12O12S2
Molecular Weight: 1101.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Echinomycin is a cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.
Echinomycin is a polypeptide quinoxaline antineoplastic antibiotic isolated from the bacterium Streptomyces echinatus. Echinomycin intercalates into DNA at two locations simultaneously in a sequence-specific fashion, thereby inhibiting DNA replication and RNA synthesis. (NCI04)
A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.
Source

Echinomycin is produced by Streptomyces species, particularly Streptomyces echinatus and Streptomyces griseovariabilis. The biosynthetic pathway involves a complex series of enzymatic reactions mediated by nonribosomal peptide synthetases (NRPS), which are responsible for assembling the peptide backbone from amino acid precursors .

Classification

Echinomycin is classified as a bis-intercalator due to its ability to bind to DNA at two sites simultaneously. This property enhances its efficacy as an antitumor agent compared to other intercalating agents. It is also categorized under the broader class of natural products derived from microbial sources, specifically within the quinoxaline family .

Synthesis Analysis

Methods

The synthesis of echinomycin can be achieved through both biosynthetic and total synthetic routes. The biosynthetic pathway involves the action of specific genes that encode for enzymes necessary for its production. Recent studies have identified key genes involved in this process, including those coding for NRPS components .

Total synthesis has also been accomplished, with notable methods including:

  • Pummerer Rearrangement: This method is utilized for constructing the thioacetal moiety in echinomycin, allowing for late-stage modifications that enhance synthetic efficiency .
  • Boc Protection Strategy: The use of Boc (tert-butyloxycarbonyl) protecting groups has been shown to simplify purification processes and reduce synthesis time compared to other protecting groups like Cbz (benzyloxycarbonyl) .

Technical Details

In one study, total synthesis was achieved with a focus on optimizing yields through strategic modifications of the synthetic route. Key intermediates were synthesized using various coupling reactions and deprotection steps, yielding echinomycin in significant amounts .

Molecular Structure Analysis

Structure

Echinomycin has a complex molecular structure characterized by a cyclic framework that includes multiple nitrogen atoms and a unique quinoxaline moiety. Its molecular formula is C_22H_24N_4O_4S, and it features a thioacetal bond that plays a crucial role in its biological activity.

Data

  • Molecular Weight: Approximately 440.51 g/mol
  • Structural Features: Echinomycin contains two quinoxaline rings connected by a sulfur atom, contributing to its intercalative properties .
Chemical Reactions Analysis

Reactions

Echinomycin undergoes various chemical reactions that are critical for its biosynthesis and functionality:

  • Intercalation with DNA: The primary reaction mechanism involves the insertion of echinomycin between base pairs in DNA, disrupting replication and transcription processes.
  • Hydroxylation Reactions: Specific hydroxylation steps during biosynthesis modify amino acid residues, impacting the final structure and activity of the compound .

Technical Details

The chemical stability of echinomycin under physiological conditions has been studied, revealing that it retains activity even after prolonged exposure to cellular environments, which is advantageous for therapeutic applications .

Mechanism of Action

Process

Echinomycin exerts its biological effects primarily through DNA intercalation. This process involves:

  1. Binding: Echinomycin binds to DNA at specific sites, forming stable complexes.
  2. Disruption: This binding alters the DNA structure, preventing normal transcription and replication.
  3. Cell Death Induction: The disruption leads to apoptosis in cancer cells due to the inability to properly replicate genetic material .

Data

Research indicates that echinomycin's binding affinity for DNA is significantly higher than that of many other intercalators, which contributes to its effectiveness as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Echinomycin typically appears as a yellowish powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Echinomycin exhibits stability under acidic conditions but may degrade under extreme alkaline conditions.
  • Melting Point: The melting point ranges around 140-145 °C .

Relevant Data or Analyses

Studies have shown that echinomycin's stability can be influenced by environmental factors such as pH and temperature, which are crucial considerations for its formulation in therapeutic applications .

Applications

Echinomycin has several scientific uses:

  • Anticancer Research: Due to its potent cytotoxicity against various cancer cell lines, echinomycin is being explored as a potential chemotherapeutic agent.
  • Molecular Biology Tools: Its ability to intercalate with DNA makes it useful in studies involving gene expression regulation and DNA-protein interactions.
  • Development of Analogues: Researchers are synthesizing analogues of echinomycin to enhance its efficacy and reduce side effects while maintaining its antitumor properties .
Biosynthesis and Microbial Production of Echinomycin

Nonribosomal Peptide Synthetase (NRPS)-Mediated Biosynthetic Pathways

Echinomycin is assembled by a multidomain NRPS machinery that activates, modifies, and links amino acid substrates into the cyclic depsipeptide scaffold. The NRPS system operates through a coordinated assembly-line mechanism:

  • Module Architecture: The echinomycin NRPS consists of two symmetric megasynthases (Ecm6 and Ecm7 in Streptomyces lasaliensis), each incorporating four amino acid residues (L-Ser→L-N-methyl-Cys→D-Ser→L-N-methyl-Val). The adenylation (A) domains specifically recognize each amino acid, activate them as aminoacyl-adenylates, and covalently tether them to the adjacent peptidyl carrier protein (PCP) domains via thioester bonds [1] [6].
  • Epimerization and Methylation: Embedded epimerization (E) domains convert L-Ser to D-Ser, while methyltransferase (M) domains catalyze N-methylation of cysteine and valine residues using S-adenosylmethionine (SAM) as a methyl donor [1] [4].
  • Chiral Hydroxylation: Cytochrome P450 hydroxylase (Qui15 in S. griseovariabilis) selectively hydroxylates L-tryptophan at the β-carbon to generate (2S,3S)-β-hydroxytryptophan. Crucially, this enzyme acts exclusively on the tryptophan tethered to the PCP domain of the NRPS subunit Qui18, not on free tryptophan [4] [6].
  • Chain Termination: A terminal thioesterase (TE) domain releases the linear octapeptide and catalyzes macrolactamization to form the cyclic core [1].
  • Table 1: Key Enzymatic Reactions in Echinomycin NRPS Assembly
    Domain/EnzymeSubstrateReactionProduct
    A domain (Ser-activating)L-SerAdenylationL-Ser-AMP
    E domainL-Ser-S-PCPEpimerizationD-Ser-S-PCP
    M domain (Cys/Val)Cys/Val-S-PCPN-MethylationN-Me-Cys/N-Me-Val-S-PCP
    P450 Qui15Trp-S-Qui18β-Hydroxylation(2S,3S)-β-OH-Trp-S-Qui18
    TE domainLinear octapeptideMacrocyclizationCyclic depsipeptide

Genetic Clusters and Enzymatic Machinery in Streptomyces spp.

The echinomycin biosynthetic gene cluster (BGC) spans ~35 kb and is conserved across producing strains, including S. lasaliensis (ecm cluster) and S. griseovariabilis (qui cluster). The core 18 genes encode enzymes for peptide assembly, chromophore biosynthesis, and tailoring reactions:

  • Peptide Backbone Synthesis: ecm6/ecm7 (or qui6/qui7) encode the bimodular NRPS subunits. ecm18 (methyltransferase) and ecm17 (disulfide oxidase) are essential for post-cyclization modifications [1] [6].
  • Quinoxaline-2-Carboxylic Acid (QXC) Pathway: Seven genes (qui18-qui5-qui15-qui17-qui3-qui12-qui13) orchestrate QXC biosynthesis from L-tryptophan:
  • Qui18 (A-T didomain) loads Trp onto its PCP with MbtH-like protein Qui5 stabilizing the complex.
  • P450 hydroxylase Qui15 generates β-OH-Trp.
  • Tryptophan 2,3-dioxygenase Qui17 oxidizes β-OH-Trp to N-formyl-β-hydroxykynurenine [6] [4].
  • Regulatory Elements: Response regulators (e.g., qui4) and ABC transporters (qui1/qui2) modulate cluster expression and antibiotic efflux [6].

Notably, horizontal gene transfer (HGT) of BGCs occurs between Streptomyces spp. in specialized niches like marine sponges, contributing to structural diversification [9].

Thioacetal Bridge Formation: Role of SAM-Dependent Methyltransferases

The thioacetal bridge, a pharmacophore essential for DNA bis-intercalation, forms via a two-step enzymatic cascade:

  • Disulfide Bond Installation: The oxidase Ecm17 converts two cysteine thiols in the cyclic depsipeptide (triostin A) into a disulfide bond [1].
  • Disulfide-to-Thioacetal Conversion: SAM-dependent methyltransferase Ecm18 catalyzes an unprecedented transformation. It sequentially methylates the disulfide sulfur atoms, generating a sulfonium intermediate. Nucleophilic attack by the second sulfur leads to S–S bond cleavage and formation of the methylene bridge (–SCH₂S–) using SAM as both methyl donor and carbon source. This reaction exhibits a KM of 25.7 ± 2.33 μM for triostin A [1].

Ecm18 is highly specific; it cannot process disulfide bonds in unrelated peptides like gliotoxin. Structural studies suggest its active site accommodates the cyclic depsipeptide conformation optimally [1].

Heterologous Expression in Escherichia coli for Yield Optimization

Heterologous production in E. coli circumvents low titers in native Streptomyces and enables pathway engineering:

  • Vector Design: Three compatible plasmids co-express the ecm BGC:
  • pET-based vectors for NRPS genes (ecm6/ecm7) under T7 promoters.
  • pCDF-derived plasmid for accessory genes (ecm17, ecm18, QXC pathway) [1].
  • Critical Optimization Strategies:
  • Codon Optimization: Genes encoding P450 hydroxylases and NRPSs are codon-harmonized for E. coli.
  • Chaperone Co-expression: DnaK-DnaJ-GrpE and GroEL-GroES complexes minimize NRPS misfolding.
  • Temperature Modulation: Incubation at 18°C post-induction slows translation, allowing proper folding of NRPS domains [2] [7].
  • Sec-System Management: Using Lemo21(DE3) strain enables tunable T7 RNA polymerase activity (via rhamnose-promoted T7 lysozyme expression), preventing Sec-translocon saturation and inclusion body formation [7].
  • Yields: Engineered E. coli produces 8–12 mg/L echinomycin, enabling rapid analog generation (e.g., TANDEM via ecm18 knockout) [1].

Strain Engineering for Enhanced Echinomycin Production in Streptomyces fuscichromogenes

S. fuscichromogenes LS462 is a high-titer industrial strain yielding 172 mg/L echinomycin under non-optimized conditions. Key enhancement approaches include:

  • Medium Engineering: Glucose-millet meal-cottonseed protein formulations increase biomass and precursor supply. Trace elements (Fe²⁺, Zn²⁺, Mn²⁺) augment hydroxylase activity [3] [10].
  • Precursor Feeding: Exogenous quinoxaline-2-carboxylic acid (QXC) analogs (e.g., 6-methylquinoline-2-carboxylic acid) are incorporated into novel echinomycin derivatives via relaxed substrate specificity of the NRPS A domain [8] [10].
  • Genomic Interventions:
  • Overexpression of ecm18 (methyltransferase) accelerates thioacetal formation.
  • Deletion of pathway-specific regulators (ecm9) reduces metabolic bottlenecks [6] [10].
  • Fermentation Parameters: Controlled dissolved oxygen (30%) and prolonged fed-batch cultivation (120 h) enhance production kinetics [10].
  • Table 2: Production Yields Across Engineered Strains
    Strain/SystemInterventionTiter (mg/L)Ref
    S. fuscichromogenes LS462Native producer172 [10]
    S. agglomeratus 5-1-3Soil isolate (Qinghai-Tibet Plateau)20.3 [5]
    E. coli BL21(DE3)Three-plasmid system + chaperones12 [1]
    S. echinatus A8331Quinoline-2-carboxylic acid feeding98* (derivative) [8]
    *Analog yield

Properties

Product Name

Echinomycin

IUPAC Name

N-[(1R,4S,7R,11S,14R,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

Molecular Formula

C51H64N12O12S2

Molecular Weight

1101.3 g/mol

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37-,38-,39-,40+,51?/m0/s1

InChI Key

AUJXLBOHYWTPFV-VITLIGDRSA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Isomeric SMILES

C[C@H]1C(=O)N([C@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

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